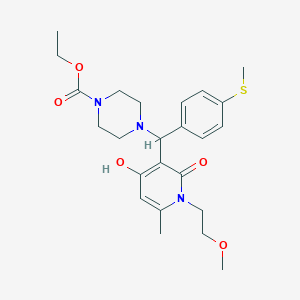
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a synthetic molecule that has been studied for its pharmacological effects and chemical properties. It belongs to a class of compounds that often exhibit significant biological activity and are of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes, including optical resolution and various forms of chemical reactions to achieve high optical purities and desired structural configurations. For instance, Ashimori et al. (1991) described the synthesis of optically active derivatives with significant pharmacological effects, highlighting the complexity and precision required in synthesizing such compounds (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis. This analysis provides insights into the conformational flexibility and the role of hydrogen bonds in the molecular packing of crystals, as observed in the work of Kuleshova and Khrustalev (2000) (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The compound's reactivity and interaction with various chemical reagents indicate its potential for further chemical modification and the formation of complexes with metals, as discussed by Prakash et al. (2014) (Prakash et al., 2014). Such studies are crucial for understanding the chemical versatility and potential applications of the compound.
Scientific Research Applications
Pharmaceutical Research Applications
Compounds with structures involving piperazine, ethyl groups, and complex heterocycles, similar to the one , often find application in drug discovery and development. For instance, compounds featuring piperazine and related functionalities have been explored for their antimicrobial properties. Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential as lead compounds for developing new antimicrobials (Fandaklı et al., 2012; Bektaş et al., 2007). Additionally, piperazine cores have been utilized in the synthesis of compounds with potential cardiovascular benefits, underscoring their versatility in medicinal chemistry (Krauze et al., 2004).
Organic Synthesis and Chemical Modification
The structural complexity of the compound suggests its utility in organic synthesis, particularly in the formation of novel organic compounds with potential pharmaceutical applications. For instance, microwave-assisted reactions involving piperazine have been demonstrated to yield carboxamides efficiently, illustrating the role of such structures in facilitating organic synthesis (Milosevic et al., 2015). Furthermore, piperazine and its derivatives serve as key intermediates in synthesizing complex heterocyclic compounds, which are crucial in drug discovery and development processes.
Material Science and Antioxidant Development
Compounds containing phenyl and piperazine moieties have been investigated for their antioxidative properties, particularly in the stabilization of polymers and copolymers. This application is crucial for developing materials with enhanced durability and resistance to oxidative degradation (Desai et al., 2004).
properties
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S/c1-5-32-24(30)26-12-10-25(11-13-26)22(18-6-8-19(33-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTILFGXNPPKXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
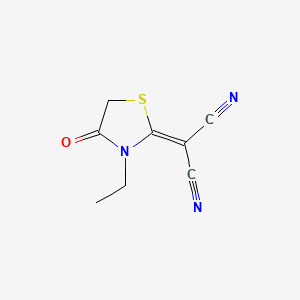
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)
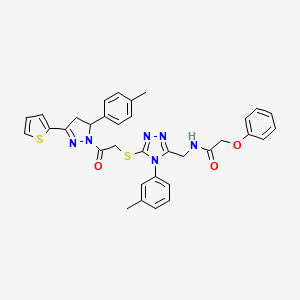
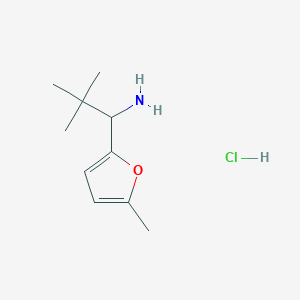
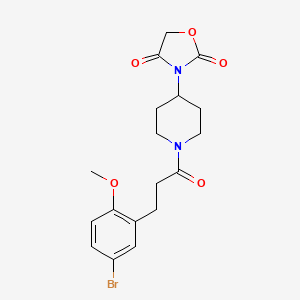
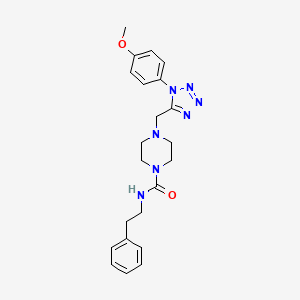
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)

![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)